![molecular formula C22H27N3O4S B10998482 (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B10998482.png)
(1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a pyridazinone ring, a cyclohexyl group, and an acetic acid moiety. The presence of these functional groups suggests that the compound may exhibit interesting biological activities and could be a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Amidation: The final step involves the amidation of the pyridazinone derivative with cyclohexylamine and subsequent coupling with acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring or the acetic acid moiety.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Formula
Where x,y,z,a, and b represent the respective number of atoms in the compound.
Summary of Synthesis Techniques
Synthesis Method | Description |
---|---|
Multi-Component Reactions | Combines multiple reactants in one step to form complex molecules. |
Functional Group Modifications | Alters existing functional groups to enhance activity or solubility. |
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in medicinal chemistry. The following activities have been noted:
- Antimicrobial Properties : The presence of thiadiazole and pyridazinone derivatives is often associated with antimicrobial effects, making this compound a candidate for further investigation in this area.
- Anticancer Potential : Compounds containing pyridazinone cores are frequently explored for their anticancer properties due to their ability to interact with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : The methylsulfanyl group may contribute to anti-inflammatory activity by modulating inflammatory pathways.
Summary of Biological Activities
Activity Type | Potential Mechanism |
---|---|
Antimicrobial | Disruption of microbial cell walls or inhibition of metabolic pathways. |
Anticancer | Induction of apoptosis or inhibition of tumor growth factors. |
Anti-inflammatory | Modulation of cytokine release or inhibition of inflammatory enzymes. |
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of similar pyridazinone derivatives showed promising results against various bacterial strains. The compound's structural features were linked to its ability to disrupt bacterial cell wall synthesis, suggesting a mechanism for its antimicrobial action.
Case Study 2: Anticancer Properties
Research focused on pyridazinone compounds demonstrated their efficacy in inhibiting specific cancer cell lines. The mechanism was attributed to their ability to induce cell cycle arrest and promote apoptosis through modulation of signaling pathways involved in cancer progression.
Case Study 3: Anti-inflammatory Effects
Preliminary assays indicated that derivatives of this compound could reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The exact mechanism of action of (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)butyric acid: Similar structure with a butyric acid moiety.
Uniqueness
The uniqueness of (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
The compound (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid is a pyridazine derivative that has drawn attention in medicinal chemistry due to its potential biological activities. Its complex structure includes functional groups such as an acetic acid moiety, a methylsulfanyl group, and a cyclohexyl ring, which may contribute to its pharmacological properties.
Structural Overview
The molecular formula of the compound is C18H21N3O4S, with a molecular weight of approximately 373.44 g/mol. The structural features include:
- Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Methylsulfanyl Group : This group may enhance lipophilicity and biological activity.
- Cyclohexyl Ring : Contributes to the compound's steric properties and can influence receptor interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown moderate to high antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. In studies involving related compounds, growth inhibition rates against A. baumannii were reported to be between 43% and 66% for certain derivatives, indicating potential effectiveness against resistant bacterial strains .
COX Inhibition
In vitro studies have demonstrated that compounds related to this pyridazine derivative exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity index (SI) for COX-2 inhibition was significantly higher than for COX-1, suggesting a favorable profile for anti-inflammatory applications. For example, certain derivatives showed IC50 values for COX-2 inhibition ranging from 0.10 to 0.31 µM, indicating potent activity .
Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Index |
---|---|---|---|
Indomethacin | 0.039 | 0.49 | 0.079 |
Compound X | 10.32 | 0.11 | 93.81 |
Compound Y | 12.41 | 0.10 | 124.10 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through various in vivo models, demonstrating significant reduction in edema compared to standard anti-inflammatory drugs like celecoxib and indomethacin. The percentage of edema inhibition for some derivatives was reported as high as 93% after six hours .
The proposed mechanism of action for this compound likely involves the modulation of inflammatory pathways through selective COX-2 inhibition, which can lead to decreased prostaglandin synthesis and reduced inflammation. Additionally, the presence of the methylsulfanyl group may enhance binding affinity to biological targets.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of pyridazine derivatives for their antimicrobial properties against resistant bacterial strains, revealing that modifications in the methylsulfanyl group significantly influenced antibacterial potency .
- Inflammation Models : In animal models of inflammation, compounds similar to the target compound exhibited significant reductions in inflammatory markers and pain response, supporting their therapeutic potential in treating inflammatory diseases .
Properties
Molecular Formula |
C22H27N3O4S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[1-[[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H27N3O4S/c1-30-17-7-5-16(6-8-17)18-9-10-20(27)25(24-18)14-19(26)23-15-22(13-21(28)29)11-3-2-4-12-22/h5-10H,2-4,11-15H2,1H3,(H,23,26)(H,28,29) |
InChI Key |
JCNPDARMMQWNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.